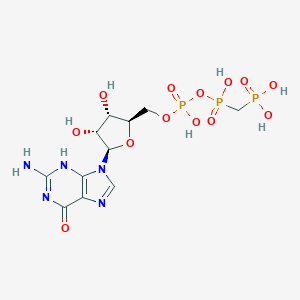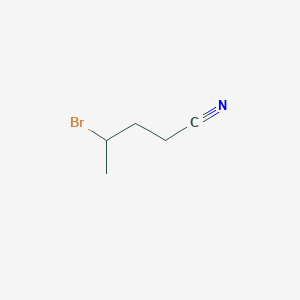
N-(N-((Phenylmethoxy)carbonyl)-L-isoleucyl)glycine
Übersicht
Beschreibung
N-(N-((Phenylmethoxy)carbonyl)-L-isoleucyl)glycine is a compound of interest due to its unique structure and properties. It belongs to a class of compounds that can be synthesized through various chemical processes, involving the use of specific functional groups to achieve the desired molecular architecture. Its study encompasses synthesis methodologies, molecular structure elucidation, reactivity patterns, and both physical and chemical property analysis.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from basic building blocks to more complex structures. For example, the synthesis of N-[N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-N-(indan-2-yl)glycine hydrochloride, a compound with a somewhat similar structure, was achieved through a series of reactions starting from diethyl [U-14C]oxalate and ethyl 3-phenylpropionate, followed by reductive condensation and hydrolysis steps (Watanabe et al., 1987).
Molecular Structure Analysis
Molecular structure analysis involves determining the spatial arrangement of atoms within a molecule. Techniques such as X-ray crystallography have been used to elucidate the structure of related compounds, providing insight into their three-dimensional configuration and the interaction between different molecular entities (Kiyotani & Sugawara, 2012).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their functional groups and molecular structure. For instance, N-aryl glycine derivatives, which share some structural similarities with the compound of interest, have been synthesized and shown to exhibit specific reactivity patterns, making them useful in various chemical transformations (Proulx et al., 2015).
Wissenschaftliche Forschungsanwendungen
Interaction and Binding Studies
Studies have delved into the intricate interactions between certain amino acid derivatives and other molecular structures. Notably, the proton-bound dimers of glycine with phenylalanine and pentafluorophenylalanine have been examined, revealing insights into intermolecular binding motifs and interactions, including cation-π effects and charge-quadrupole interactions. These findings contribute to the fundamental understanding of molecular behavior and interactions in various contexts (Fu et al., 2016).
Structural Analysis and Crystallography
The structural properties and geometrical data of certain amino acid derivatives have been explored through methods like X-ray crystallography. This includes analyzing weak hydrogen bonds, π···π interactions, and comparing these with interaction energies and topological characteristics. Such studies offer a deeper understanding of molecular structures and their implications in various chemical and biological processes (Przybył et al., 2021).
Chemical Synthesis and Modification
The synthesis and modification of amino acid derivatives have been a significant area of research, exploring various pathways and methodologies. For instance, the synthesis of thieno[2,3-b]pyridinones, acting as cytoprotectants and inhibitors, utilizes amino acid derivatives in its process. Such research has implications for the development of new drugs and therapeutic agents (Buchstaller et al., 2006).
Biological Relevance and Applications
The biological relevance and potential applications of amino acid derivatives have been highlighted in several studies. For instance, understanding the protonation sites and conformations of peptides of glycine and their spectra has implications for biochemistry and the development of various biochemical applications (Wu & Mcmahon, 2009).
Eigenschaften
IUPAC Name |
2-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-3-11(2)14(15(21)17-9-13(19)20)18-16(22)23-10-12-7-5-4-6-8-12/h4-8,11,14H,3,9-10H2,1-2H3,(H,17,21)(H,18,22)(H,19,20)/t11-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAYODJQGJVQGX-FZMZJTMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90927717 | |
| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-methylpentylidene)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90927717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(N-((Phenylmethoxy)carbonyl)-L-isoleucyl)glycine | |
CAS RN |
13254-04-1 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-isoleucylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13254-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(N-((Phenylmethoxy)carbonyl)-L-isoleucyl)glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013254041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-methylpentylidene)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90927717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[N-[(phenylmethoxy)carbonyl]-L-isoleucyl]glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.932 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[(3S,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B80167.png)



![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B80174.png)




![2-[Carboxymethyl(2-sulfoethyl)amino]acetic acid](/img/structure/B80184.png)